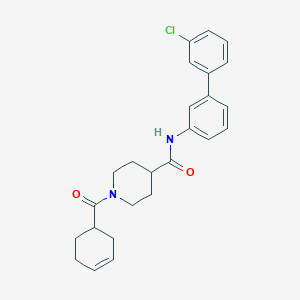![molecular formula C23H30N2O3 B6063999 2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B6063999.png)
2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethanone moiety. Additionally, it contains a piperazine ring substituted with a methoxyphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
-
Step 1: Synthesis of 4-tert-butylphenol
- Starting material: Phenol
- Reagent: tert-Butyl chloride
- Catalyst: Aluminum chloride (Friedel-Crafts alkylation)
- Reaction conditions: Anhydrous conditions, room temperature
-
Step 2: Formation of 4-tert-butylphenoxyethanone
- Starting material: 4-tert-butylphenol
- Reagent: Chloroacetyl chloride
- Catalyst: Base (e.g., sodium hydroxide)
- Reaction conditions: Anhydrous conditions, reflux
-
Step 3: Synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Starting material: 2-methoxyphenylpiperazine
- Reagent: Chloroacetyl chloride
- Catalyst: Base (e.g., sodium hydroxide)
- Reaction conditions: Anhydrous conditions, reflux
-
Step 4: Coupling Reaction
- Starting materials: 4-tert-butylphenoxyethanone and 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Catalyst: Base (e.g., potassium carbonate)
- Reaction conditions: Anhydrous conditions, reflux
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
-
Oxidation
- Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
- Conditions: Acidic or basic medium
- Major products: Oxidized derivatives of the phenoxy and piperazine rings
-
Reduction
- Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
- Conditions: Anhydrous conditions, room temperature
- Major products: Reduced derivatives of the ethanone moiety
-
Substitution
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Basic medium, elevated temperature
- Major products: Substituted derivatives on the phenoxy or piperazine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: Amines in basic medium (e.g., sodium hydroxide)
科学的研究の応用
2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications, including:
-
Medicinal Chemistry
- Investigated as a potential therapeutic agent for various diseases
- Studied for its pharmacological properties, including receptor binding and activity
-
Pharmacology
- Used in the study of drug-receptor interactions
- Evaluated for its effects on various biological pathways
-
Chemistry
- Employed as a building block in the synthesis of more complex molecules
- Used in the development of new synthetic methodologies
-
Industry
- Potential applications in the development of new materials and chemicals
- Studied for its properties as a chemical intermediate
作用機序
The mechanism of action of 2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 2-(4-Tert-butylphenoxy)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
- 2-(4-Tert-butylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- 2-(4-Tert-butylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Uniqueness
2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of the methoxy group on the phenyl ring of the piperazine moiety. This structural feature can influence the compound’s pharmacological properties, receptor binding affinity, and overall biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-23(2,3)18-9-11-19(12-10-18)28-17-22(26)25-15-13-24(14-16-25)20-7-5-6-8-21(20)27-4/h5-12H,13-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRPLRNEHCEMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide](/img/structure/B6063935.png)
![1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B6063942.png)
![1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6063954.png)

![N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B6063957.png)
![4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B6063963.png)
![4-{5-[2-(4-morpholinylcarbonyl)phenoxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B6063966.png)

![1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea](/img/structure/B6063969.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B6063977.png)
![3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B6063978.png)

